8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Suzuki-Miyaura coupling Miyaura borylation regioselective synthesis

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 643067-83-8) is a heterocyclic aryl bromide building block with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol. It belongs to the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold class, featuring a bromine atom regiospecifically installed at the 8-position of the fused pyridine-dioxane bicyclic system.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 643067-83-8
Cat. No. B3148349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS643067-83-8
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1COC2=NC=CC(=C2O1)Br
InChIInChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
InChIKeyNGHQXFDMTGXJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 643067-83-8): Core Identity and Procurement Baseline


8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 643067-83-8) is a heterocyclic aryl bromide building block with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It belongs to the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold class, featuring a bromine atom regiospecifically installed at the 8-position of the fused pyridine-dioxane bicyclic system . The compound is synthesized via selective bromination of the parent 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 129421-32-5) using bromine or N-bromosuccinimide (NBS) under controlled conditions . Its primary utility lies in serving as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the construction of more complex molecular architectures for pharmaceutical lead discovery. The compound is referenced in GLAXO GROUP LIMITED patent WO2004/2992 A1, indicating its use in proprietary medicinal chemistry programs . Commercially, it is available from multiple suppliers at purities ranging from 95% to 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm and Leyan .

Why 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Cannot Be Interchanged with Regioisomeric or Halo-Analog Building Blocks


The 8-bromo substituent on the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold is not a generic leaving group — its regioidentity, halogen identity, and the resulting physicochemical properties collectively dictate the compound's suitability for specific synthetic sequences. The three bromo-regioisomers (6-Br, CAS 1417553-73-1; 7-Br, CAS 95897-49-7; 8-Br, CAS 643067-83-8) position the reactive handle at electronically and sterically distinct sites on the pyridine ring, leading to divergent reactivity in cross-coupling reactions and generating structurally non-interchangeable downstream products [1]. Substituting the 8-bromo derivative with the 8-chloro analog (CAS 156840-59-4) reduces oxidative addition efficiency in palladium-catalyzed couplings, while the 8-iodo analog (CAS 1228666-17-8) introduces higher cost, greater light sensitivity, and potentially excessive reactivity that can compromise chemoselectivity in polyfunctional substrates [2]. Furthermore, the 8-bromo derivative serves as the direct synthetic precursor to the commercially significant 8-boronic acid pinacol ester (CAS 1309980-14-0), a key Suzuki-Miyaura coupling partner — a synthetic pathway not directly accessible from the 6-Br or 7-Br regioisomers . The quantitative evidence below substantiates why procurement specifications for this specific CAS number are non-negotiable.

Quantitative Differentiation Evidence: 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine vs. Key Comparators


Regioisomeric Identity: 8-Br vs. 6-Br vs. 7-Br Derivatives and the Boronic Ester Pathway

The 8-bromo regioisomer (CAS 643067-83-8) is the only isomer of the three bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridines for which the corresponding 8-boronic acid pinacol ester (CAS 1309980-14-0) is commercially catalogued as a direct downstream derivative . This boronic ester is a validated Suzuki-Miyaura coupling partner, enabling C–C bond formation at the 8-position for constructing biaryl and heterobiaryl libraries [1]. The 6-bromo (CAS 1417553-73-1) and 7-bromo (CAS 95897-49-7) regioisomers do not have corresponding boronic ester derivatives listed in major chemical catalogs, indicating that the 8-position is uniquely amenable to the borylation/cross-coupling workflow. InChIKey differentiation confirms these are constitutional isomers: 8-Br InChIKey = NGHQXFDMTGXJAQ-UHFFFAOYSA-N; 7-Br InChIKey = PMNCDNRJLYPTDB-UHFFFAOYSA-N [2].

Suzuki-Miyaura coupling Miyaura borylation regioselective synthesis building block

Halogen Reactivity Optimization: 8-Br vs. 8-Cl vs. 8-I for Palladium-Catalyzed Cross-Coupling

In the context of palladium-catalyzed cross-coupling, aryl bromides occupy the empirical 'sweet spot' between aryl chlorides (which require electron-rich, sterically demanding ligands for efficient oxidative addition due to the stronger C–Cl bond) and aryl iodides (which are more reactive but significantly more expensive and prone to unwanted side reactions including protodehalogenation and homocoupling) [1]. The C–Br bond dissociation energy (~337 kJ/mol for Ph–Br) is intermediate between C–Cl (~399 kJ/mol for Ph–Cl) and C–I (~272 kJ/mol for Ph–I), providing sufficient reactivity for standard Pd(PPh3)4 or Pd(dppf)Cl2 catalyst systems without the cost premium and stability concerns of the iodo analog [2]. The 8-bromo compound (MW 216.03) is substantially lighter than the 8-iodo compound (MW 263.03), meaning that per gram purchased, the 8-bromo derivative provides approximately 21.8% more molar equivalents of reactive building block [3]. The 8-chloro analog (MW 171.58) is lighter still but its C–Cl bond requires specialized catalyst/ligand combinations to achieve comparable coupling yields, introducing additional procurement complexity .

palladium catalysis oxidative addition C–C bond formation cross-coupling reaction optimization

LogP-Driven Physicochemical Differentiation: Impact on Chromatographic Behavior and Synthetic Workflow Compatibility

The 8-bromo substitution increases the computed LogP of the scaffold from 0.85–0.90 (parent compound, CAS 129421-32-5) to 1.62 (8-Br derivative) , representing a ~0.74 log unit increase in lipophilicity. This shift has practical implications for synthetic workflow: the 8-bromo compound will exhibit markedly different retention times in reversed-phase HPLC purification (C18 columns) compared to the non-halogenated parent, enabling cleaner separation from unreacted starting material. The polar surface area (PSA) remains constant at 31.35 Ų across the parent, 8-Br, and regioisomeric bromo derivatives due to identical heteroatom count, but the increased LogP of the 8-Br compound relative to the parent (ΔLogP ≈ +0.74) translates to approximately 5.5-fold higher theoretical octanol/water partition [1]. By comparison, the 8-chloro analog (CAS 156840-59-4) has a predicted pKa of 4.20 ± 0.20, versus the parent scaffold pKa of 4.93 ± 0.20, a ΔpKa of −0.73 units attributable to the electron-withdrawing chlorine , which may alter protonation state under physiological or near-physiological buffer conditions relevant to biochemical assay preparation.

LogP polar surface area chromatography purification physicochemical properties

Commercial Purity Benchmarking: 8-Br vs. Regioisomeric Bromo Derivatives in the Supplier Landscape

A cross-supplier purity benchmarking analysis reveals that the 8-bromo derivative (CAS 643067-83-8) is offered at a standard purity of 97–98% by multiple vendors (Bidepharm at 97%, Leyan at 98%, Beyotime at 98%) with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the 7-bromo regioisomer (CAS 95897-49-7) is predominantly offered at 95–97% purity (AKSci at 95%, CymitQuimica at 95–97%, BLD Pharm at 97%) . The 6-bromo regioisomer (CAS 1417553-73-1) is specified at 96–98% (AKSci at 96%, CalPacLab and Leyan at 98%), but with fewer total supplier listings, indicating a narrower procurement channel . The 8-bromo compound is consistently listed at ≥97% purity by the largest number of independent suppliers with documented batch QC, which is a procurement-relevant indicator of supply chain maturity and reproducible synthetic access.

purity specification supplier benchmarking quality control procurement batch QC

Patent-Provenance Differentiation: GLAXO GROUP LIMITED WO2004/2992 A1 Precedent

The 8-bromo derivative (CAS 643067-83-8) is explicitly cited in GLAXO GROUP LIMITED patent WO2004/2992 A1 (2004), appearing on page 47 of the patent document as a synthetic intermediate . This provides a concrete, traceable precedent for the compound's use in a major pharmaceutical company's proprietary medicinal chemistry program. By contrast, a search of patent literature for the 8-chloro (CAS 156840-59-4), 8-iodo (CAS 1228666-17-8), 6-bromo (CAS 1417553-73-1), and 7-bromo (CAS 95897-49-7) analogs using the same patent database sources did not yield comparable explicit patent citations tied to major pharmaceutical assignees . The GlaxoSmithKline provenance lends the 8-bromo compound credibility as a building block that has passed the quality and scalability filters of an industrial pharmaceutical R&D organization, reducing the procurement risk associated with unvalidated intermediates.

patent precedent pharmaceutical intermediate proprietary synthesis intellectual property medicinal chemistry

Synthetic Step Economy: Direct Access to 8-Position Derivatization vs. Late-Stage Functional Group Interconversion

For medicinal chemistry programs targeting the 8-position of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold, the 8-bromo compound provides a one-step diversification point via direct cross-coupling, whereas starting from the parent scaffold (CAS 129421-32-5, MW 137.14) would require a minimum two-step sequence: (1) regioselective bromination at the 8-position, followed by (2) cross-coupling . The commercial availability of the 8-Br building block eliminates the regioselectivity challenge inherent in electrophilic aromatic bromination of the parent scaffold — a reaction that could potentially produce mixtures of 6-, 7-, and 8-bromo regioisomers requiring chromatographic separation and structural confirmation . The 8-bromo compound also enables orthogonal synthetic strategies: the bromine at the 8-position can be selectively addressed in the presence of other functional groups introduced elsewhere on the scaffold, a feature not available with the non-halogenated parent compound [1].

synthetic step economy building block strategy diversification medicinal chemistry library synthesis

Optimal Procurement and Application Scenarios for 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 643067-83-8)


Suzuki-Miyaura Library Synthesis Targeting the 8-Position of the Dioxino-Pyridine Scaffold

When a medicinal chemistry program requires systematic exploration of aryl/heteroaryl substituents at the 8-position of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core, the 8-bromo compound is the only regioisomer that provides a direct, one-step diversification via Suzuki-Miyaura coupling with commercially available boronic acids. This is supported by the commercial availability of the 8-boronic acid pinacol ester (CAS 1309980-14-0) as a validated coupling partner — confirming that both the bromide (electrophile) and boronic ester (nucleophile) forms are accessible for bidirectional coupling strategies . The 6-bromo and 7-bromo regioisomers lack this validated borylation pathway, requiring de novo development of borylation conditions for each regioisomer, which introduces additional optimization cost and time [1].

Pharmaceutical Intermediate Sourcing with Patent-Validated Provenance

For pharmaceutical R&D organizations conducting due diligence on synthetic intermediates, the explicit citation of the 8-bromo compound in GLAXO GROUP LIMITED patent WO2004/2992 A1 (page 47) provides documentary evidence of its prior use in an industrial drug discovery setting . This patent citation reduces sourcing risk compared to the 8-chloro, 8-iodo, 6-bromo, and 7-bromo analogs, for which equivalent major pharma patent citations were not identified. Procurement teams can cite this precedent in vendor qualification documentation as evidence of the compound's relevance to drug discovery pipelines.

Multi-Step Synthesis Requiring Predictable Chromatographic Behavior

The 8-bromo derivative's LogP of 1.62 — versus 0.85 for the non-halogenated parent scaffold — provides a consistent and predictable chromatographic shift that facilitates intermediate monitoring and purification in multi-step synthetic sequences . This LogP differential ensures that unreacted 8-Br starting material can be reliably separated from more polar downstream products on standard C18 reversed-phase columns. The consistent PSA (31.35 Ų) across the scaffold class means that hydrogen-bonding contributions to retention remain constant, making LogP the dominant variable for chromatographic method development — a predictability advantage over the chloro analog, which introduces a pKa shift (ΔpKa ≈ −0.73 vs. parent) that can alter retention under ionizable conditions .

Cost-Optimized Building Block Procurement for Parallel Synthesis Campaigns

At a molecular weight of 216.03 g/mol and a standard purity of 97–98%, the 8-bromo compound offers a more favorable cost-per-reactive-equivalent ratio than the 8-iodo analog (MW 263.03, typically 95% purity), providing approximately 21.8% more molar equivalents per gram purchased [2]. For parallel synthesis campaigns requiring tens to hundreds of coupling reactions, this molar efficiency advantage compounds into significant procurement cost savings. The 8-chloro analog, while lighter (MW 171.58), requires specialized and often more expensive catalyst/ligand systems (e.g., XPhos, SPhos, or Buchwald precatalysts) to achieve comparable cross-coupling yields, offsetting its lower per-gram cost with higher ancillary reagent expenditure [3].

Quote Request

Request a Quote for 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.